3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Overview
Description
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride is a useful research compound. Its molecular formula is C14H7ClO3 and its molecular weight is 258.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Potential and Fluorescence Properties
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have shown promising results in inhibiting the proliferation of human non-small cell lung cancer (NSCLC) cell lines. Particularly, some derivatives exhibited strong antiproliferative activity by inducing apoptosis, arresting the cell cycle, and increasing intracellular reactive oxygen species (ROS) levels, indicating their potential as antitumor agents. Additionally, certain compounds with low cytotoxicity demonstrated excellent fluorescence properties, making them effective as fluorescence probes for biological imaging (Fu et al., 2015).
Environmentally Friendly Synthesis
- A green chemical synthesis method has been developed for the synthesis of 2-amino-chromenes using nanostructured diphosphate Na2CaP2O7 as a catalyst. This process offers an alternative, environmentally benign strategy for producing these compounds with high atom economy and low waste, further enhancing their utility in scientific research (Solhy et al., 2010).
Synthesis and Antimicrobial Activity
- Novel 3H-benzo[f]chromen-3-one derivatives have been synthesized, incorporating non-steroidal anti-inflammatory drug moieties. These compounds have been evaluated for their anticancer and antimicrobial activity, with some showing good activity compared to standard drugs, indicating their potential as therapeutic agents (Jaber et al., 2020).
Antibacterial Effects of Synthesized Derivatives
- Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates the potential application of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis in Aqueous Media
- Synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media has been achieved, demonstrating the environmental benefits and efficiency of using aqueous media for the synthesis of complex organic compounds (Shi et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride, also known as 5,6-Benzocoumarin-3-Carbonyl Chloride, are the A549 and NCI-H460 human non-small cell lung cancer (NSCLC) cell lines . These cell lines are often used in research as models for studying the mechanisms of lung cancer and testing potential therapeutic agents.
Mode of Action
The compound interacts with its targets by inhibiting cell proliferation .
Biochemical Pathways
The affected biochemical pathways are those involved in cell proliferation, apoptosis, and the cell cycle . The compound’s action leads to downstream effects such as the inhibition of cell growth and the induction of cell death, which are key processes in the treatment of cancer.
Result of Action
The compound exhibits strong antiproliferative activity against the A549 and NCI-H460 NSCLC cell lines . This suggests that it may be a potent antitumor agent. In addition, one of the derivatives of this compound, 6g, has been found to have excellent fluorescence properties and could potentially be used as an effective fluorescence probe for biological imaging .
Biochemical Analysis
Biochemical Properties
3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes involved in oxidative and reductive processes, such as those in the electron transport chain. The compound’s ability to chelate metal ions, particularly sodium ions, has been demonstrated through fluorescence spectrophotometry and density functional theory calculations . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and metal ion availability.
Cellular Effects
The effects of this compound on cellular processes have been extensively studied. It has been shown to inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460, by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels . These findings indicate that the compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for antitumor therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and metal ions, influencing their activity. The compound’s ability to chelate sodium ions through oxidative and reductive photoinduced electron transfer (PET) mechanisms has been confirmed by density functional theory calculations . Additionally, its interactions with enzymes involved in oxidative stress responses suggest that it can modulate gene expression and enzyme activity, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated. The compound is known to be hydrolyzed and converted back into its carboxylic acid form when exposed to air for extended periods . This instability necessitates careful handling and storage to maintain its efficacy in biochemical experiments. Long-term studies have shown that the compound’s effects on cellular function can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro studies .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, toxic effects such as oxidative stress and damage to normal tissues have been observed, highlighting the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its ability to chelate metal ions, such as sodium, further underscores its role in modulating biochemical processes at the metabolic level .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . These interactions influence its accumulation in target tissues and its overall efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
3-oxobenzo[f]chromene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZSPGHNLGPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365804 | |
Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-38-6 | |
Record name | 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Benzocoumarin-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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